molecular formula C9H12N2O3 B1488210 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide CAS No. 1341817-58-0

5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide

Cat. No.: B1488210
CAS No.: 1341817-58-0
M. Wt: 196.2 g/mol
InChI Key: UYDZTZDEIHUMDX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide is a substituted isoxazole carboxamide derivative characterized by a cyclopropyl group at the 5-position of the isoxazole ring and an N-methoxy-N-methylamide moiety at the 3-position. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, immunosuppression, and mitochondrial modulation . The cyclopropyl substituent in this compound may enhance metabolic stability and steric effects, while the N-methoxy-N-methylamide group could improve solubility and bioavailability compared to simpler amides. This article provides a detailed comparison of this compound with structurally and functionally related isoxazole carboxamides, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

5-cyclopropyl-N-methoxy-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(13-2)9(12)7-5-8(14-10-7)6-3-4-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZTZDEIHUMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NOC(=C1)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Methods for Isoxazole Synthesis

Several methods exist for synthesizing isoxazoles, which could be adapted for the preparation of 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide. Some prominent metal-free synthetic routes include:

  • Reaction of terminal alkynes A highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles involves reacting terminal alkynes with \$$n\$$-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.
  • Base-catalyzed condensation 3,5-disubstituted isoxazoles can be prepared through base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water.
  • Cycloaddition reactions Isoxazoles can be synthesized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar addition of nitrile oxides with alkynes without using any metal. Cycloaddition of nitrile oxides with alkynes can also occur in aqueous solutions under acidic conditions.
  • Reactions with propiolates 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without any catalyst.
  • Use of ionic liquids An environment-friendly synthesis for 3,5-disubstituted isoxazoles involves using ionic liquids (IL). A typical reaction of β-diketone with hydroxylamine is carried out in butylmethylimidazolium salts ([BMIM]X) to form isoxazoles.

Specific Synthesis Strategies and Considerations

To synthesize this compound, key strategies may involve:

  • Building the Isoxazole Ring: Utilize a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The cyclopropyl group at the 5-position and the carboxamide at the 3-position must be strategically introduced through the substituents on the nitrile oxide and alkyne, respectively.
  • Nitrile Oxide Generation: Nitrile oxides can be generated in situ from oximes. React aryl aldehydes with hydroxylamine hydrochloride to form oximes, then react the oxime derivatives with TsN(Cl)Na·3H2O in the presence of tert-butyl alcohol to yield the nitrile oxide intermediate.
  • Carboxamide Formation: Introduce the N-methoxy-N-methyl carboxamide group by converting a carboxylic acid to the corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine. This forms the N-methoxy-N-methyl amide, also known as a Weinreb amide.

Reaction Conditions and Workup

Optimal reaction conditions are crucial for maximizing yield and purity:

  • Solvents: Employ inert organic solvents such as ethanol for reactions involving hydrazides. For cycloaddition reactions, consider solvent mixtures like DMF/i-PrOH under microwave irradiation.
  • Temperature: Heating the mixture to 60°C can facilitate reactions, and in some instances, the temperature may rise during the reaction, such as in borohydride reductions.
  • Catalysts and Bases: Depending on the chosen synthetic route, catalysts like potassium phthalimide, sodium ascorbate, or bases like potassium carbonate (K2CO3) may be required.
  • Workup: After the reaction, remove the spent reducing agent and solvent by extraction, distillation, or precipitation. Recrystallize the product from a suitable solvent such as methanol to obtain a pure compound.

Table of Synthetic Methods for Substituted Isoxazoles

Starting Material Reagents and Conditions Product Reference
Terminal Alkynes \$$n\$$-BuLi, aldehydes, molecular iodine, hydroxylamine 3,5-disubstituted isoxazoles
Nitroacetic esters Base catalyst, dipolarophiles, water 3,5-disubstituted isoxazoles
3-(dimethylamino)-1-arylprop-2-en-1-ones Hydroxylamine hydrochloride, aqueous medium, no catalyst 5-arylisoxazole derivatives
β-diketone Butylmethylimidazolium salts ([BMIM]X), hydroxylamine 3,5-disubstituted isoxazoles
Methyl-5-methyl-3-isoxazolecarboxylate Benzyl hydrazine, heat, methanol 5-methyl-3-isoxazole carboxylic acid hydrazides

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

NMM has garnered attention in the field of medicinal chemistry for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that NMM exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Its derivatives have shown IC50 values indicating effective antiproliferative activity, suggesting potential use in cancer therapy .
  • Anti-inflammatory Properties : Isoxazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds similar to NMM can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Antifungal Activity : NMM and its derivatives have demonstrated fungicidal properties against pathogenic fungi such as Alternaria alternata and Botrytis cinerea, indicating potential agricultural applications.

Case Studies

Several studies have documented the biological activities of NMM:

  • Cytotoxic Evaluation : A study highlighted that various isoxazole derivatives, including NMM, exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values ranging from 12 to 20 µM.
  • Fungicidal Activity : Research on a series of isoxazolecarboxamides found effective inhibition against fungal strains, suggesting their utility as antifungal agents in agricultural settings.

Data Table: Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamideAnticancerHepG2 (liver cancer)15
5-Methylisoxazole-3-carboxamideAnticancerMCF-7 (breast cancer)12
3-Hydroxy-5-methylisoxazoleFungicidalAlternaria alternata20
Novel isoxazole–carboxamide derivativesAntifungalBotrytis cinerea25

Industrial Applications

Beyond medicinal uses, NMM has applications in the production of specialty chemicals and advanced materials:

  • Polymer Development : Its stability and reactivity make it suitable for developing polymers with enhanced properties.
  • Coatings : The compound can be utilized in formulating coatings that require specific chemical resistance or durability.

Mechanism of Action

The mechanism by which 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The structural diversity among isoxazole carboxamides arises from variations in substituents on the isoxazole ring and the amide side chain. Key analogs include:

Compound Name Isoxazole Substituents Amide Substituents Key Structural Features
5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide 5-cyclopropyl N-methoxy-N-methyl Cyclopropyl for stability; polar amide
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63) 5-(4-fluoro-3-hydroxyphenyl) N-(5-chloro-2-methylphenyl) Halogenated aryl; phenolic -OH
5-Amino-3-methylisoxazole-4-carbohydrazide derivatives 5-amino-3-methyl N′-substituted hydrazides Amino group; hydrazide functionality
N-(2-Isopropyl-6-methylphenyl)-5-methylisoxazole-3-carboxamide 5-methyl N-(2-isopropyl-6-methylphenyl) Bulky alkyl substituents

Key Observations :

  • The N-methoxy-N-methylamide group reduces hydrogen-bonding capacity, which may improve oral bioavailability relative to compounds with free amides (e.g., hydrazide derivatives ).
Physicochemical Properties

Melting points, solubility, and spectroscopic data highlight differences in stability and intermolecular interactions:

Compound Melting Point (°C) Solubility (DMSO) NMR Shifts (1H, δ ppm)
Target compound Not reported Likely high* Not available
Compound 63 214–216 (dec.) Soluble at 1% 10.36 (s, -OH), 7.51–7.27 (aryl Hs)
5-Amino-3-methylisoxazole derivatives 210–256 Moderate 6.5–7.5 (aromatic Hs), 2.2–3.8 (CH3)

Notes:

  • The target compound’s N-methoxy-N-methylamide group likely increases solubility in polar solvents (e.g., DMSO) compared to compound 63, which contains a hydrophobic 5-chloro-2-methylphenyl group .
  • High melting points (>200°C) in analogs (e.g., compound 63 and derivatives in ) suggest strong crystal lattice interactions, possibly due to hydrogen bonding or π-stacking.

Examples :

  • Compound 63 : Synthesized via amide coupling of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid and 5-chloro-2-methylaniline (18% yield) .
  • Hydrazide derivatives: Prepared from 5-amino-3-methylisoxazole-4-carbohydrazide and substituted aldehydes .
  • Target compound : Likely synthesized from 5-cyclopropylisoxazole-3-carboxylic acid and N-methoxy-N-methylamine, though exact details are unspecified in the evidence.

Yield and Efficiency :

  • Yields for amide couplings vary widely (e.g., 18% for compound 63 vs. >50% for hydrazides ), depending on steric hindrance and reactivity.

Hypothesized Activity of Target Compound :

  • The cyclopropyl group may confer resistance to oxidative metabolism, extending half-life.
  • The N-methoxy-N-methylamide could reduce cytotoxicity compared to free amides, as seen in other drug candidates.

Biological Activity

5-Cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family, notable for its unique cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, leading to various biological responses. It may act as an inhibitor or modulator of certain enzymes or receptors, which can influence cellular signaling pathways associated with disease processes.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating its effects on glioblastoma cell lines, it demonstrated a low LC50 (lethal concentration for 50% of cells) value, indicating high potency. For instance, in the U87 cell line, the LC50 was determined to be approximately 200 nM, showcasing its effectiveness compared to other compounds tested .

Table 1: LC50 Values in Glioblastoma Cell Lines

Cell LineLC50 (nM)Sensitivity Comparison
U87200Higher sensitivity
U138>3000Lower sensitivity
BE18.9Most sensitive

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:

  • T-cell Activation : The compound has been identified as a potential T-cell activator, which may enhance immune responses against tumors by overcoming immune suppression mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound's activity against pathogens remains limited .

Study on Anticancer Efficacy

In a comprehensive study involving multiple cancer cell lines, this compound was tested alongside standard chemotherapeutics. The results indicated that when combined with radiation therapy, the compound significantly enhanced the cytotoxic effects on cancer cells, suggesting a synergistic effect that could be exploited in treatment regimens .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts at the molecular level with target proteins. These studies have shown promising binding affinities and interactions that could explain its biological activities. For instance, docking simulations indicated favorable interactions with active sites relevant to cancer metabolism and immune modulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methylisoxazole-3-carboxamideMethyl group at position 5Antitubercular activity
5-Methoxy-N,N-dimethyl-1H-indole-2-carboxamideDimethylamine and methoxy groupsAnticancer properties
This compoundCyclopropyl groupPotent anticancer and T-cell activation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and substituted amines. A general procedure involves using 1.0 equivalent of the carboxylic acid and amine precursor under coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or THF . Optimizing reaction temperature (50–80°C) and monitoring via TLC/HPLC improves yields. For cyclopropane-substituted analogs, steric effects may necessitate longer reaction times or microwave-assisted synthesis . Post-reaction purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane) is critical to isolate the product.

Q. How should researchers address discrepancies in NMR and HRMS data during structural characterization?

  • Answer : Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Compare experimental data with literature values (e.g., δ=10.36 ppm for aromatic protons in similar isoxazole carboxamides ). HRMS analysis confirming the [M+H]+ ion (e.g., ±5 ppm accuracy) validates molecular formula. For unresolved ambiguities, advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography are recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use PPE (nitrile gloves, ANSI-approved goggles) and work in a fume hood to prevent inhalation/contact. Avoid dust formation; store in airtight containers at 2–8°C. In case of spills, evacuate the area, absorb with inert material, and dispose following hazardous waste guidelines. Stability under ambient conditions is assumed, but thermal decomposition above 200°C may release toxic gases (e.g., NOx) .

Q. How can researchers ensure compound stability during biological assays?

  • Answer : Prepare stock solutions in DMSO (≤1% final concentration in assays to avoid cytotoxicity) and confirm stability via HPLC over 24 hours at 37°C. For mitochondrial assays (e.g., inhibition of permeability transition pores), maintain pH 7.4 and include controls with inhibitors like cyclosporine A (CsA) to validate assay integrity .

Advanced Research Questions

Q. What computational strategies predict the reactivity of cyclopropane-substituted isoxazole carboxamides in novel reactions?

  • Answer : Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclopropane ring-opening reactions. Reaction path searches using tools like GRRM or IRC analysis identify transition states. ICReDD’s integrated computational-experimental approach combines quantum chemistry with machine learning to optimize reaction conditions (e.g., solvent, catalyst) .

Q. How can structure-activity relationship (SAR) studies elucidate bioactivity against mitochondrial targets?

  • Answer : Synthesize derivatives with variations in the cyclopropane, methoxy, or methyl groups. Test inhibitory activity in isolated mouse liver mitochondria using Ca²⁺-induced swelling assays . Correlate IC50 values with steric/electronic parameters (e.g., Hammett constants). Molecular docking (AutoDock Vina) into the adenine nucleotide translocase (ANT) binding site identifies key interactions (e.g., hydrogen bonding with Arg79) .

Q. What experimental designs resolve contradictions in mitochondrial vs. cellular assay results?

  • Answer : Discrepancies may arise from differential membrane permeability or off-target effects. Use fluorescent probes (e.g., Rhodamine 123 for mitochondrial membrane potential) in live-cell imaging to compare intracellular vs. isolated organelle activity. Pharmacokinetic studies (e.g., PAMPA assays) assess passive diffusion, while metabolomics (LC-MS) identifies cellular degradation products .

Q. How can reaction engineering improve scalability of multi-step syntheses?

  • Answer : Implement flow chemistry for high-pressure cyclopropanation steps (e.g., using diazo compounds). Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste. Process analytical technology (PAT) tools like inline FTIR monitor reaction progress in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide
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5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide

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